molecular formula C9H6ClF3O B137615 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 139521-25-8

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B137615
M. Wt: 222.59 g/mol
InChI Key: AOVHCMRAEYZKQT-UHFFFAOYSA-N
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Description

The compound "3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone" is a chemical that is structurally related to various chlorophenyl propanones and trifluoromethylated compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce chlorophenyl or trifluoromethyl groups into the target molecule. For instance, the synthesis of trichloromethylated (Z)-olefins is achieved using 3,3,3-trichloropropyl-1-triphenylphosphorane, which is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Similarly, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions with phenylmagnesium bromide to yield various products demonstrate the reactivity of chlorophenyl-containing compounds .

Molecular Structure Analysis

The molecular structure of chlorophenyl propanones can be determined using techniques such as X-ray diffraction (XRD). For example, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was performed using XRD, revealing that it crystallizes in the monoclinic system with a specific space group . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the molecular structure of "3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone".

Chemical Reactions Analysis

The reactivity of chlorophenyl propanones can be studied through various chemical reactions. For instance, the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone was investigated using NMR spectroscopy, which provided information on the equilibrium mixture of the starting material and reaction products . Additionally, the dechlorination of polychlorinated biphenyls in 2-propanol solution under UV-irradiation gives insights into the photoreactivity of chlorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from studies on their vibrational spectra, refractive index, and non-linear optical properties. For example, the vibrational and structural observations of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone were combined with molecular docking studies to analyze its properties . The refractive index and second-harmonic generation (SHG) efficiency of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one were also measured, providing information on its optical properties .

Scientific Research Applications

NMR Studies and Chemical Reactions

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone has been studied using NMR spectroscopy to understand its enolization process. Warren et al. (1971) used NMR to investigate the equilibrium mixture of 1- p -chlorophenyl-1-hydroxy-2-propanone, revealing components like 3,6-bis( p - chlorophenyl) - 1,4 - dimethyl - 2,5,7 - trioxabicyclo - [2,2,1]-heptane (Warren et al., 1971).

Use in Synthesis

This compound is also significant in the synthesis of complex organic molecules. Dischino et al. (2003) explored its role in the synthesis of carbon‐14 labeled compounds, useful in radioactive tracing (Dischino et al., 2003).

Application in Chiral Synthesis

Choi et al. (2010) utilized 3-chloro-1-phenyl-1-propanone, a related compound, in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, showcasing its importance in producing chiral intermediates for antidepressant drugs (Choi et al., 2010).

Inclusion Compounds and Chromatography

The compound's derivatives have been investigated in inclusion compounds and chromatography. Jin et al. (2019) studied the influence of chlorine substituents in chiral separation using countercurrent chromatography, highlighting the unique properties of 3-chlorophenyl derivatives in chiral separation processes (Jin et al., 2019).

Polymorphic Forms in Pharmaceutical Compounds

Vogt et al. (2013) characterized two polymorphic forms of a related pharmaceutical compound, demonstrating the importance of structural studies in the development of pharmaceuticals (Vogt et al., 2013).

Safety And Hazards

The safety and hazards of “3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone” are not readily available. However, a related compound, 3-Chlorophenyl isocyanate, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is fatal if inhaled6.


Future Directions

The future directions of “3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone” are not readily available. However, research into related compounds such as piperazine derivatives continues to be a topic of interest due to their wide range of biological and pharmaceutical activity2. Further research into the synthesis, properties, and potential applications of “3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone” could provide valuable insights.


properties

IUPAC Name

3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVHCMRAEYZKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568440
Record name 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

CAS RN

139521-25-8
Record name 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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